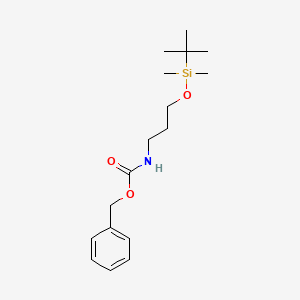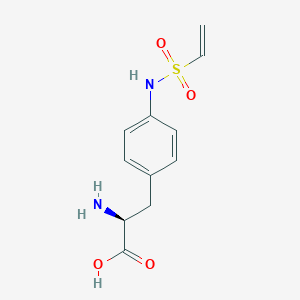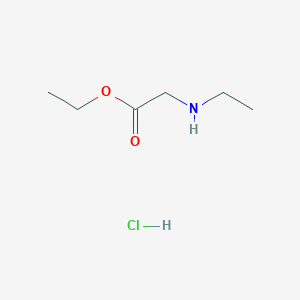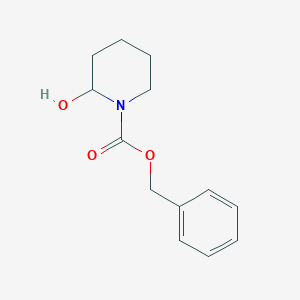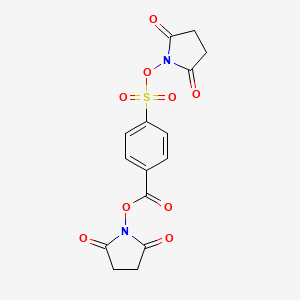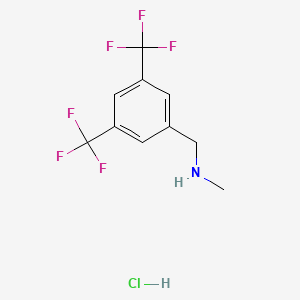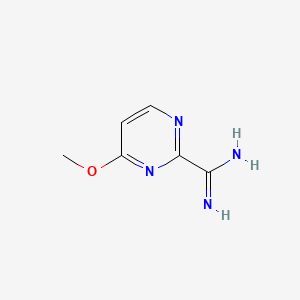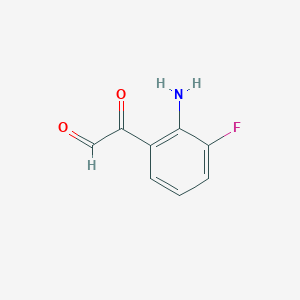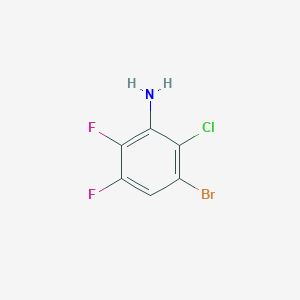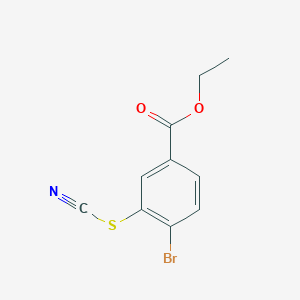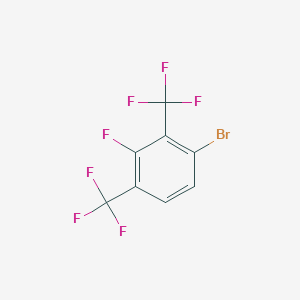
2,6-Bis(trifluoromethyl)-3-bromofluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(trifluoromethyl)-3-bromofluorobenzene: is an aromatic compound characterized by the presence of trifluoromethyl groups at the 2 and 6 positions, a bromine atom at the 3 position, and a fluorine atom on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene typically begins with the halogenation of a suitable precursor. For instance, starting with 2,6-Bis(trifluoromethyl)fluorobenzene, bromination can be achieved using bromine or a bromine source under controlled conditions.
Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents on the benzene ring.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Formation of biaryl compounds or other complex aromatic structures.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: Incorporated into polymers and other materials to enhance their chemical and thermal stability.
Biology and Medicine:
Drug Development:
Industry:
Catalysis: Employed in catalytic processes to facilitate various chemical transformations.
Electronics: Used in the production of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene in chemical reactions involves the activation of the bromine atom and the trifluoromethyl groups. The bromine atom acts as a leaving group in substitution reactions, while the trifluoromethyl groups influence the electronic properties of the benzene ring, enhancing its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
相似化合物的比较
2,6-Bis(trifluoromethyl)fluorobenzene: Lacks the bromine atom, resulting in different reactivity and applications.
2,6-Bis(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a bromine atom, leading to different chemical properties and uses.
Uniqueness: 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene is unique due to the combination of trifluoromethyl groups and a bromine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.
属性
IUPAC Name |
1-bromo-3-fluoro-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF7/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXROEIDJMWQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)
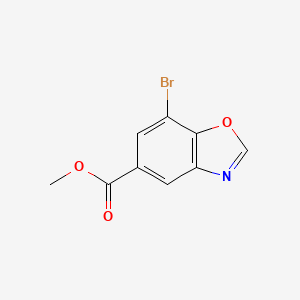

![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
